N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a thiophene ring and a pyrrolidinone moiety, connected through an ethoxyethyl linker. Its unique structure suggests potential utility in medicinal chemistry, materials science, and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-(thiophen-2-yl)benzoic acid with an appropriate amine under dehydrating conditions.
-
Introduction of the Ethoxyethyl Linker: : The next step involves the introduction of the ethoxyethyl linker. This can be done by reacting the benzamide with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate.
-
Attachment of the Pyrrolidinone Moiety: : Finally, the pyrrolidinone moiety is introduced by reacting the intermediate with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.
-
Reduction: : The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
-
Substitution: : The ethoxyethyl linker can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide can be used as a precursor for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the benzamide and thiophene moieties suggests possible interactions with biological targets, which could be useful in drug discovery and development.
Medicine
Medically, the compound might exhibit pharmacological properties such as anti-inflammatory or anticancer activities. Further studies would be required to elucidate its efficacy and safety profiles.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzamide moiety could bind to protein targets, while the thiophene ring might engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(phenyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(pyridin-2-yl)benzamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-17-7-8-18(23)21(17)10-12-25-11-9-20-19(24)15-5-3-14(4-6-15)16-2-1-13-26-16/h1-6,13H,7-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRRGGBQYQYWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.